molecular formula C13H13ClN2 B3355939 3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine CAS No. 64262-80-2

3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine

Cat. No.: B3355939
CAS No.: 64262-80-2
M. Wt: 232.71 g/mol
InChI Key: BHYKSJQTLIKSHM-UHFFFAOYSA-N
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Description

3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at position 3, a 3,4-dimethylphenyl group at position 6, and a methyl group at position 4. It is a versatile material used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridazine and chlorinating agents.

    Substitution: The 3,4-dimethylphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Methylation: The methyl group at position 4 is introduced using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridazine derivatives.

    Substitution: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products Formed

    Oxidation Products: Pyridazine oxides.

    Reduction Products: Reduced pyridazine derivatives.

    Substitution Products: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(3,4-dimethylphenyl)pyridazine: Lacks the methyl group at position 4.

    4-Methyl-6-(3,4-dimethylphenyl)pyridazine: Lacks the chlorine atom at position 3.

    3,4-Dimethylphenylpyridazine: Lacks both the chlorine atom and the methyl group.

Uniqueness

3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-8-4-5-11(6-9(8)2)12-7-10(3)13(14)16-15-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYKSJQTLIKSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494701
Record name 3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-80-2
Record name 3-Chloro-6-(3,4-dimethylphenyl)-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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